4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide

Lipophilicity Polar Surface Area Physicochemical properties

4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide is a synthetic small molecule (C20H15ClN2O2S, MW 382.86) within the indole-benzenesulfonamide class. It is supplied as a research-grade chemical with a purity specification of NLT 98%.

Molecular Formula C20H15ClN2O2S
Molecular Weight 382.9 g/mol
CAS No. 500870-88-2
Cat. No. B12943301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide
CAS500870-88-2
Molecular FormulaC20H15ClN2O2S
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN2O2S/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)23-20(19)14-7-11-16(12-8-14)26(22,24)25/h1-12,23H,(H2,22,24,25)
InChIKeyOZJQOZVKSQFMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide (500870-88-2): Core Attributes and Research Provenance


4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide is a synthetic small molecule (C20H15ClN2O2S, MW 382.86) within the indole-benzenesulfonamide class. It is supplied as a research-grade chemical with a purity specification of NLT 98% . Its structure features a primary benzenesulfonamide motif linked at the indole C2 position and a 4-chlorophenyl substituent at the indole C3 position—a substitution pattern that defines its physicochemical and pharmacological divergence from simpler, unsubstituted analogs .

Why 4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide Cannot Be Freely Replaced by In-Class Analogs


Indole-benzenesulfonamide derivatives are not functionally interchangeable. Systematic SAR studies on cPLA2α inhibitors have demonstrated that substitution on the benzenesulfonamide ring can yield up to a 50‑fold improvement in inhibitory potency relative to the unsubstituted benzenesulfonamide lead [1]. The specific 3-(4-chlorophenyl) substitution on the indole core of 500870-88-2 introduces a distinct combination of steric bulk, lipophilicity (LogP 6.58), and a hydrogen-bond-accepting chlorine atom that are absent in the simpler 4-(1H-indol-2-yl)benzenesulfonamide scaffold (LogP 2.4, MW 272.32) [2]. These structural determinants alter target binding, selectivity, and physicochemical behavior, making direct substitution with des-chloro or des-phenyl analogs scientifically unsound without explicit comparative validation data.

Quantitative Differentiation Guide for 4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide (500870-88-2)


Lipophilicity and Polar Surface Area Divergence from the Unsubstituted Indole-Benzenesulfonamide Core

The target compound 500870-88-2 exhibits a computed LogP of 6.58, in stark contrast to the LogP of 2.4 for the des-chlorophenyl analog 4-(1H-indol-2-yl)benzenesulfonamide [1]. The polar surface area (PSA) values are nearly identical (84.33 Ų vs. 84.3 Ų), confirming that the lipophilicity increase is driven exclusively by the addition of the 4-chlorophenyl group, not by changes in hydrogen-bonding capacity [1].

Lipophilicity Polar Surface Area Physicochemical properties

cPLA2α Inhibitory Potency: Class-Level Evidence for 3-Substituted Benzenesulfonamide-Indole Scaffolds

In a published SAR study, substitution on the benzenesulfonamide-indole scaffold yielded analogs with up to 50-fold improvement in cPLA2α inhibitory potency relative to the unsubstituted benzenesulfonamide lead compound [1][2]. Although direct IC50 data for 500870-88-2 are not publicly available, the compound bears the identical indole-benzenesulfonamide core with a 3-aryl substituent that structurally maps onto the substitution pattern identified as critical for potency enhancement.

cPLA2α inhibitor inflammation potency

COX-2 Selectivity Benchmark: Contrast with the 3-(4-Methoxyphenyl) Analog

The structurally related 3-(4-methoxyphenyl) analog (CHEMBL499068) displays exceptionally potent COX-2 inhibition (IC50 = 0.00600 nM) with pronounced COX-2/COX-1 selectivity (COX-1 IC50 = 10,000 nM, selectivity ratio >1,600,000-fold) [1]. The 4-chlorophenyl substitution in 500870-88-2 introduces distinct electronic properties (chlorine electronegativity vs. methoxy electron donation) that are expected to alter cyclooxygenase binding profiles compared to the methoxy analog, providing a differentiated tool compound for probing halogen-dependent selectivity effects.

COX-2 inhibition selectivity indole-benzenesulfonamide

Supplier Purity Specification as a Procurement Differentiator

MolCore supplies 500870-88-2 with a purity specification of NLT 98% and asserts ISO certification compliance, making the product suitable for pharmaceutical R&D and quality control applications . This contrasts with many generic chemical suppliers who may offer the compound at lower purity grades (e.g., 95%) without ISO-certified quality management systems.

Purity specification quality control pharmaceutical research

Recommended Application Scenarios for 4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide (500870-88-2)


Medicinal Chemistry: cPLA2α Inhibitor Lead Optimization

Use 500870-88-2 as a 3-aryl-indole-benzenesulfonamide scaffold for cPLA2α inhibitor optimization. Published SAR demonstrates that substituted benzenesulfonamide indoles achieve up to 50-fold potency gains over unsubstituted leads in GLU micelle and rat whole blood assays [1]. The 4-chlorophenyl group provides a starting point for halogen substitution SAR, with potential for further potency tuning via C2 benzenesulfonamide modifications.

COX-2 Selectivity Profiling and Halogen-Dependent SAR

Deploy 500870-88-2 as an electronically differentiated comparator to the 3-(4-methoxyphenyl) analog (CHEMBL499068, COX-2 IC50 = 0.00600 nM, >1.6-million-fold selectivity over COX-1) [2]. The chlorine substituent enables systematic exploration of halogen electronic effects on COX-2/COX-1 selectivity within the indole-benzenesulfonamide series.

Physicochemical Property-Driven Compound Library Design

Incorporate 500870-88-2 into compound libraries as a high-LogP (6.58), moderate-PSA (84.33 Ų) member of the indole-benzenesulfonamide class, complementing the lower-LogP unsubstituted analog (LogP 2.4) [3]. This LogP span allows systematic assessment of lipophilicity effects on membrane permeability, metabolic stability, and off-target binding in screening cascades.

Pharmaceutical R&D and Preclinical Quality Control

Procure 500870-88-2 for pharmaceutical development workflows requiring ISO-certified chemical supply with NLT 98% purity . The defined purity specification supports reproducible biological assay data and meets documentation standards for preclinical regulatory submissions, reducing the risk of impurity-driven false positives or potency shifts.

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